

solubility of methyl 5-bromoquinoline-8-carboxylate in common solvents

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Compound of Interest

Compound Name: Methyl 5-bromoquinoline-8-carboxylate

Cat. No.: B1401641

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An In-Depth Technical Guide to the Solubility of **Methyl 5-bromoquinoline-8-carboxylate**

Foreword

In the landscape of drug discovery and development, the physicochemical properties of a compound are foundational to its journey from a laboratory curiosity to a therapeutic agent. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation, and ultimately, clinical efficacy. This guide is dedicated to an in-depth exploration of **methyl 5-bromoquinoline-8-carboxylate**, a substituted quinoline derivative of interest to researchers in medicinal chemistry and organic synthesis.

Given the absence of extensive published solubility data for this specific molecule, this document adopts a dual-pronged approach. First, it establishes a robust theoretical framework to predict the solubility behavior of **methyl 5-bromoquinoline-8-carboxylate** based on a first-principles analysis of its molecular structure. Second, it provides a series of detailed, field-proven experimental protocols to empower researchers to determine its solubility with precision in their own laboratory settings. This guide is structured not as a rigid template, but as a logical narrative—from theoretical prediction to practical application—to provide a comprehensive and actionable resource for the scientific community.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by the intricate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a reliable heuristic: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. A detailed analysis of the structure of **methyl 5-bromoquinoline-8-carboxylate** is essential for predicting its behavior.

Chemical Structure:

- Compound Name: **Methyl 5-bromoquinoline-8-carboxylate**
- Molecular Formula: $C_{11}H_8BrNO_2$
- CAS Number: 1445781-45-2

The molecule can be deconstructed into three key functional components:

- The Quinoline Core: This bicyclic aromatic system is fundamentally hydrophobic and rigid.^[1] The presence of the nitrogen atom in the heterocyclic ring, however, introduces a degree of polarity and a lone pair of electrons, making it a hydrogen bond acceptor. As quinolines are weak bases, this nitrogen atom can be protonated in acidic aqueous solutions, which would dramatically increase solubility in such media.^[1]
- The Bromo Substituent (C5): The bromine atom is an electron-withdrawing group that significantly increases the lipophilicity (fat-solubility) of the molecule. This substitution is expected to decrease its solubility in aqueous and highly polar solvents.^[1]
- The Methyl Carboxylate Group (C8): The ester functional group ($-COOCH_3$) introduces polarity through its carbonyl ($C=O$) and ether-like ($C-O-C$) linkages. The carbonyl oxygen can act as a hydrogen bond acceptor. However, the ester is less polar than a carboxylic acid and lacks a hydrogen bond donor. The methyl group itself is non-polar. Generally, methyl esters exhibit good solubility in a range of organic solvents, from moderately polar to non-polar.^[2]
^[3]

Overall Polarity Assessment: **Methyl 5-bromoquinoline-8-carboxylate** is a moderately polar molecule. The large, hydrophobic quinoline and bromo-substituted aromatic system dominate its character, suggesting limited aqueous solubility. However, the ester group and nitrogen atom will promote solubility in various organic solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in experimental work.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Non-Polar	Hexane, Heptane, Toluene	Low to Insoluble	The molecule possesses significant polarity from the ester and nitrogen atom, which is incompatible with purely non-polar solvents. Toluene may show slight solubility due to aromatic interactions.
Polar Aprotic	Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)	High	These solvents can effectively solvate the molecule. DCM and chloroform are excellent for many organic compounds. THF, Ethyl Acetate, and Acetone offer a good balance of polarity. DMSO and DMF are powerful polar aprotic solvents likely to dissolve the compound readily.
Polar Protic	Methanol, Ethanol, Isopropanol (IPA)	Moderate	These alcohols can act as hydrogen bond donors to the ester's carbonyl oxygen and the quinoline nitrogen, and their alkyl chains can interact with the hydrophobic core. Solubility is expected to decrease with

increasing alcohol chain length.

The dominant hydrophobic character of the bromo-quinoline core suggests poor aqueous solubility at neutral pH.

At low pH, the quinoline nitrogen will be protonated, forming a cationic salt. This salt formation is expected to significantly increase solubility in aqueous acid.[\[1\]](#)

Basic conditions are unlikely to increase solubility and may risk hydrolysis of the methyl ester group over time.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions must be validated by empirical data. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Kinetic Solubility:** Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a rapid, high-throughput measurement often used in early drug discovery.[\[7\]](#)[\[8\]](#) However, it can overestimate true solubility as it may reflect the properties of an amorphous precipitate or a supersaturated solution.[\[6\]](#)

- Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form. This "gold standard" measurement is more time-consuming but essential for lead optimization and pre-formulation studies.[7][9][10]

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the definitive method.

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